molecular formula C16H18N2O B5585738 N~1~-(2,6-dimethylphenyl)-N~2~-phenylglycinamide

N~1~-(2,6-dimethylphenyl)-N~2~-phenylglycinamide

Cat. No. B5585738
M. Wt: 254.33 g/mol
InChI Key: YUGPJTFOZWKQKY-UHFFFAOYSA-N
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Description

“N~1~-(2,6-dimethylphenyl)-N~2~-phenylglycinamide” is an organic compound. It is a hybrid molecule with a complex structure . The molecule is characterized by vibrational spectra using FT-IR and FT-Raman .

Scientific Research Applications

Antibacterial and Antifungal Applications

This compound has been studied for its potential in combating various bacterial and fungal strains. Research indicates that derivatives of N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide exhibit significant antibacterial and antifungal activities . These properties make it a promising candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anthelmintic Activity

The anthelmintic activity of this compound’s derivatives has also been explored. This refers to its ability to eliminate parasitic worms (helminths) and could be beneficial in treating infections caused by these parasites .

Fingerprint Detection

In forensic science, certain derivatives of N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide have been utilized for latent fingerprint detection. The compound exhibits good stickiness and rhythm without dense dust, making it suitable for revealing hidden fingerprints on various surfaces .

Molecular Docking Studies

Molecular docking studies have shown that active compounds of N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide bind similarly to target proteins as standard drugs do. This suggests a good correlation between binding energy and observed in vitro data, indicating its potential in drug design and discovery .

Charge Transfer Applications

The compound’s derivatives have been used in the synthesis of metal complexes with charge transfer properties. These complexes are of interest in photochemical charge-transfer and nonlinear optics, which are important for applications like dye-sensitized solar cells .

Interaction with the Endocannabinoid System

There is ongoing research into the compound’s ability to interact with the endocannabinoid system. This system plays a role in regulating physiological processes such as pain, mood, and appetite, suggesting potential therapeutic applications.

properties

IUPAC Name

2-anilino-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-7-6-8-13(2)16(12)18-15(19)11-17-14-9-4-3-5-10-14/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGPJTFOZWKQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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